3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile
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Overview
Description
3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is a chemical compound with a complex structure that includes a chloro-substituted benzene ring, a nitrile group, and a morpholinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine or other functional groups.
Substitution: This reaction can replace the chloro group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Other Benzonitrile Derivatives: Compounds with similar structures but different substituents, which may have different chemical and biological properties.
Uniqueness
3-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-chloro-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-5-8(6-13)1-2-10(9)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7H2 |
InChI Key |
BFITYHMCIQLNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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